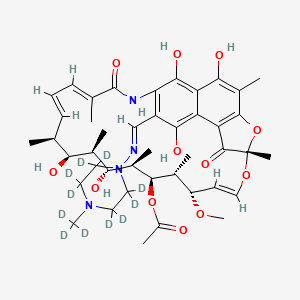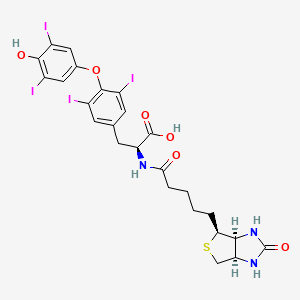
Biotin-(L-Thyroxine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-(L-Thyroxine) is a conjugate of biotin and L-thyroxine, combining the properties of both compounds. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose. L-thyroxine, on the other hand, is a synthetic form of the thyroid hormone thyroxine, used primarily in the treatment of hypothyroidism. The conjugation of biotin with L-thyroxine aims to leverage the benefits of both compounds, potentially enhancing their biological activity and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-(L-Thyroxine) typically involves the N-acylation of N-(3-aminopropyl)biotin amide with the N-hydroxysuccinimide ester of N-acetyl thyroxine. This reaction is carried out under controlled conditions to ensure the formation of the desired conjugate. The reaction conditions often include the use of organic solvents and specific temperature and pH settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of Biotin-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high yield. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-(L-Thyroxine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Biotin-(L-Thyroxine), as well as various substituted compounds. These products can exhibit different biological activities and therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
Biotin-(L-Thyroxine) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of biotin-streptavidin interactions and as a model for conjugate chemistry.
Biology: It is employed in the investigation of thyroid hormone functions and biotin-dependent metabolic pathways.
Medicine: Biotin-(L-Thyroxine) is explored for its potential therapeutic applications in treating thyroid disorders and metabolic diseases.
Industry: The compound is used in the development of diagnostic assays and as a reagent in biochemical research
Wirkmechanismus
The mechanism of action of Biotin-(L-Thyroxine) involves its interaction with specific molecular targets and pathways. The biotin moiety interacts with biotin-binding proteins, such as streptavidin, while the L-thyroxine moiety binds to thyroid hormone receptors. This dual interaction can enhance the compound’s biological activity and therapeutic potential. The conjugate can modulate metabolic processes, influence gene expression, and regulate thyroid hormone levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: A water-soluble vitamin involved in metabolic processes.
L-Thyroxine: A synthetic thyroid hormone used in hypothyroidism treatment.
Biotinylated Compounds: Various biotinylated molecules used in biochemical research and diagnostics
Uniqueness
Biotin-(L-Thyroxine) is unique due to its dual functionality, combining the properties of both biotin and L-thyroxine. This conjugate offers enhanced biological activity and potential therapeutic applications, making it a valuable tool in scientific research and medicine .
Eigenschaften
Molekularformel |
C25H25I4N3O6S |
|---|---|
Molekulargewicht |
1003.2 g/mol |
IUPAC-Name |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C25H25I4N3O6S/c26-13-8-12(9-14(27)22(13)34)38-23-15(28)5-11(6-16(23)29)7-17(24(35)36)30-20(33)4-2-1-3-19-21-18(10-39-19)31-25(37)32-21/h5-6,8-9,17-19,21,34H,1-4,7,10H2,(H,30,33)(H,35,36)(H2,31,32,37)/t17-,18-,19-,21-/m0/s1 |
InChI-Schlüssel |
MBESIUYYSWNTBV-IWFBPKFRSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


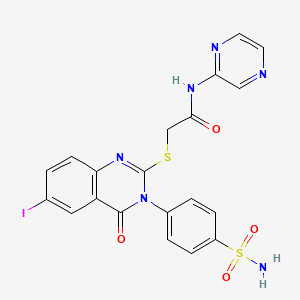
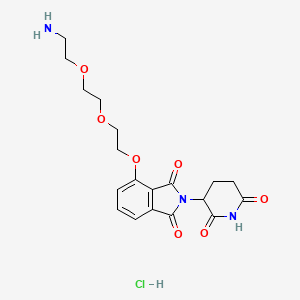
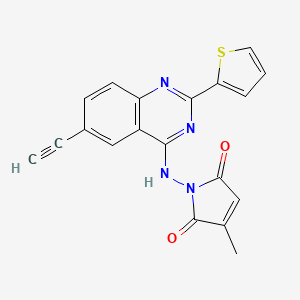
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
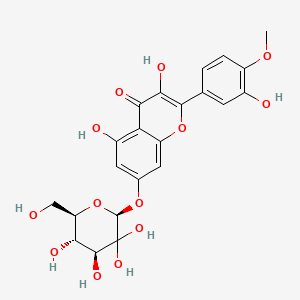
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
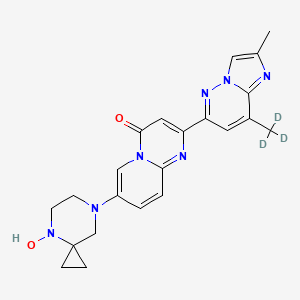
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
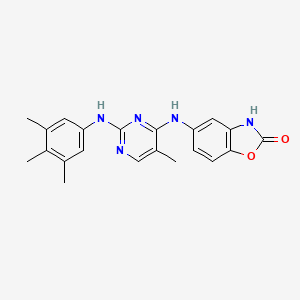
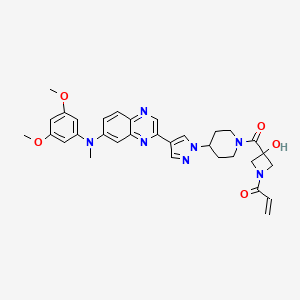
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
